molecular formula C8H12ClF3N4S B2983421 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride CAS No. 1803607-39-7

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride

Cat. No.: B2983421
CAS No.: 1803607-39-7
M. Wt: 288.72
InChI Key: YGOGJARLFIQEFO-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride is a chemical compound known for its unique structure, which includes a trifluoromethyl group attached to a thiadiazole ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor with trifluoromethylating agents under controlled conditions.

    Attachment of the Diazepane Ring: The diazepane ring is then introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a diazepane derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Modified thiadiazole derivatives.

    Reduction Products: Reduced forms of the original compound with altered functional groups.

    Substitution Products: Compounds where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agrochemicals: Explored for its potential as a pesticide or herbicide due to its chemical stability and activity.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are crucial for the biological activity of the compound.

    Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane
  • 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane sulfate

Comparison:

  • Structural Differences: The presence of different counterions (hydrochloride vs. sulfate) can affect the solubility and stability of the compounds.
  • Chemical Properties: Variations in reactivity and interaction with biological targets due to different functional groups.
  • Applications: While similar compounds may share some applications, the specific properties of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride make it unique for certain uses, particularly in medicinal chemistry and material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4S.ClH/c9-8(10,11)6-13-14-7(16-6)15-4-1-2-12-3-5-15;/h12H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOGJARLFIQEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN=C(S2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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